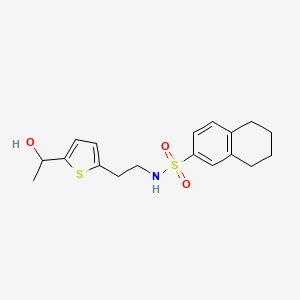

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S2/c1-13(20)18-9-7-16(23-18)10-11-19-24(21,22)17-8-6-14-4-2-3-5-15(14)12-17/h6-9,12-13,19-20H,2-5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJZJPDHXLJFGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₄H₁₅N₃O₃S

- Molecular Weight : 369.5 g/mol

- CAS Number : 2034404-86-7

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The structure features a sulfonamide group, which is known to exhibit various pharmacological effects. The thiophene and tetrahydronaphthalene moieties contribute to the compound's lipophilicity and ability to penetrate cellular membranes.

Key Mechanisms:

- Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.

Biological Activity Studies

Several studies have investigated the biological activities of compounds similar to this compound. Though specific data on this compound is limited, related compounds provide insights into its potential activities.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study on sulfonamide derivatives showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved inhibition of bacterial folic acid synthesis .

- Anti-inflammatory Effects : Research involving tetrahydronaphthalene compounds demonstrated their ability to reduce inflammatory markers in vivo, suggesting potential applications in treating inflammatory diseases .

- Cancer Cell Apoptosis : In vitro studies indicated that thiophene-containing compounds could induce apoptosis in various cancer cell lines by activating caspase pathways .

Comparison with Similar Compounds

Comparative Analysis Table

Research Findings and Implications

- Electronic Effects : Thiophene derivatives (target compound) exhibit superior electron-rich properties compared to furan or phenyl analogues, enhancing interactions with electrophilic enzyme pockets .

- Bioavailability : The hydroxyethyl group in the target compound may improve solubility compared to methyl or bromo substituents in analogues .

- Synthetic Challenges : Complex substituents (e.g., thiazolopyridine) require multi-step synthesis, whereas the target compound’s hydroxyethyl-thiophene can be derived from commercially available intermediates .

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis route for this sulfonamide derivative?

- Methodological Answer : Prioritize functional group compatibility, especially the thiophene and sulfonamide moieties. Use stepwise protection/deprotection strategies, as seen in the synthesis of similar tetrahydronaphthalene derivatives. For example, alcohol protection with 3,4-dihydro-2H-pyran (DHP) and pyridinium p-toluenesulfonate (PPTS) in dichloromethane (DCM) ensures hydroxyl group stability during subsequent reactions . Lithium aluminum hydride (LAH) in THF is effective for ester-to-alcohol reduction but requires strict temperature control (0°C to room temperature) to avoid side reactions .

Q. How can intermediates be optimized for yield and purity during synthesis?

- Methodological Answer : Monitor reaction progress using thin-layer chromatography (TLC) and optimize work-up procedures. For instance, after LAH reduction, quenching with water and 5 N NaOH followed by filtration and concentration minimizes impurities . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended for polar intermediates.

Q. What spectroscopic techniques are essential for structural confirmation?

- Methodological Answer : Combine ¹H/¹³C NMR to assign proton and carbon environments, particularly distinguishing tetrahydronaphthalene and thiophene signals. IR spectroscopy verifies functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (using SHELX software ) resolves absolute stereochemistry if crystals are obtainable.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments?

- Methodological Answer : For crystalline samples, collect diffraction data using a synchrotron or in-house X-ray source. Refine structures with SHELXL , which handles high-resolution data and twinning. Validate hydrogen bonding networks (e.g., sulfonamide O atoms interacting with solvent) to confirm molecular packing. If twinning occurs, use the TwinRotMat tool in SHELX to deconvolute overlapping reflections .

Q. What advanced strategies address low yields in cross-coupling reactions involving thiophene derivatives?

- Methodological Answer : Employ microwave-assisted Sonogashira coupling (e.g., Pd(PPh₃)₂Cl₂/CuI in THF) to enhance reaction efficiency. For example, microwave irradiation at 60°C for 10 minutes improves ethynyl-thiophene coupling yields compared to traditional heating . Optimize catalyst loading (e.g., 5 mol% Pd) and base (triethylamine) to suppress homocoupling byproducts.

Q. How do reaction mechanisms explain unexpected byproducts during iodination or deprotection steps?

- Methodological Answer : Investigate intermediates via LC-MS or in situ IR . For iodination (e.g., Ph₃P/imidazole/I₂ in ether/DCM), trace unreacted starting material may indicate incomplete activation of the hydroxyl group. Mechanistic studies using DFT calculations can model transition states, but experimental validation via kinetic isotope effects (KIE) or trapping of intermediates (e.g., with TEMPO) is critical .

Q. How should researchers reconcile contradictory spectral data during characterization?

- Methodological Answer : Cross-validate with orthogonal techniques. For example, if NMR suggests multiple conformers, use variable-temperature NMR to coalesce signals or 2D NOESY to probe spatial proximity. If microanalysis (C, H, N) deviates from theoretical values, re-examine purity via HPLC-UV/ELSD or recrystallize the compound from a non-polar solvent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.